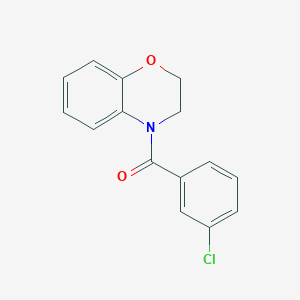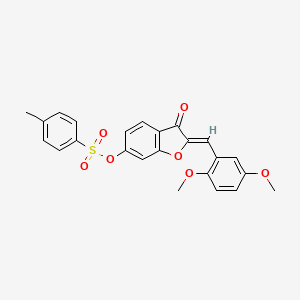
4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] is a sulfur-containing heterocyclic compound It is part of the thiopyran family, which are analogues of pyrans where the oxygen atom is replaced by a sulfur atom
Preparation Methods
The synthesis of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be achieved through several methods:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
One-Pot Synthesis: A novel method involves reacting aldehydes, malononitrile, carbon disulfide, and primary amines at room temperature in the presence of triethylamine as a catalyst.
Chemical Reactions Analysis
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby preventing their normal function.
Modulation of Receptors: It has a high binding affinity for dopamine receptors and can act as a modulator of estrogen receptors, influencing various physiological processes.
Comparison with Similar Compounds
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be compared with other similar compounds:
Thiopyran: Thiopyran itself is a heterocyclic compound with the chemical formula C5H6S.
Tetrahydro-4H-thiopyran-4-one: This compound is used in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and biologically active substances.
Properties
CAS No. |
51829-03-9 |
|---|---|
Molecular Formula |
C36H26S2 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
4-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2,6-diphenylthiopyran |
InChI |
InChI=1S/C36H26S2/c1-5-13-29(14-6-1)33-23-27(24-34(37-33)30-15-7-2-8-16-30)21-22-28-25-35(31-17-9-3-10-18-31)38-36(26-28)32-19-11-4-12-20-32/h1-26H |
InChI Key |
FHXMOTSHCXQITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12202607.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12202614.png)
![1-(indolin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B12202618.png)
![N-[4-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12202624.png)
![2-ethyl-N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12202626.png)


![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12202641.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B12202643.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12202649.png)
![8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B12202652.png)

![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B12202660.png)
![2-methyl-3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12202665.png)
